molecular formula C18H27N5O2 B2516486 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide CAS No. 1170495-36-9

2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2516486
CAS No.: 1170495-36-9
M. Wt: 345.447
InChI Key: MVBJXPSWPZVGIN-UHFFFAOYSA-N
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Description

2-{4-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a piperazine-linked acetamide derivative featuring a 5-methoxy-substituted benzodiazole moiety. Its molecular formula is C₁₉H₂₅N₅O₂, with a calculated molecular weight of 355.44 g/mol. The compound’s structure combines a benzodiazole core (a bicyclic aromatic heterocycle) with a piperazine ring and an isopropyl acetamide group. This design is typical of bioactive molecules targeting enzymes or receptors, where the piperazine moiety enhances solubility and the benzodiazole group facilitates aromatic interactions in binding pockets .

Properties

IUPAC Name

2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-13(2)19-18(24)12-23-8-6-22(7-9-23)11-17-20-15-5-4-14(25-3)10-16(15)21-17/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJXPSWPZVGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Piperazine Ring Formation: The benzodiazole intermediate is then reacted with piperazine in the presence of a suitable base.

    Acetamide Group Introduction: Finally, the piperazine derivative is acylated with isopropyl acetic acid chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydrobenzodiazole derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating neurotransmitter activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Heterocyclic Substitutions

  • Benzothiazole Derivatives : Compounds like N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide () replace benzodiazole with benzothiazole, altering electronic properties and binding affinity due to sulfur’s electronegativity .
  • Benzoxazole Derivatives : Analogs such as those in feature benzoxazole, which may enhance metabolic stability compared to benzodiazole due to oxygen’s lower polarizability .
  • Thiazole-Triazole Hybrids : Compounds like 9a–9e () incorporate triazole and thiazole rings, introducing additional hydrogen-bonding sites .

Substituent Effects

  • The 5-methoxy group on the benzodiazole in the target compound increases lipophilicity compared to non-substituted analogs (e.g., 3a–3b in ) .
  • Aryl Modifications : Piperazine-linked thiazole derivatives () with para-substituted aryl groups (e.g., 4-methoxy, 4-chloro) exhibit varied steric and electronic profiles, influencing receptor interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₉H₂₅N₅O₂ 355.44 Not reported 5-Methoxy-benzodiazole, isopropyl acetamide
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () C₂₂H₂₅N₅O₂S 422.54 289–290 4-Methoxyphenyl piperazine, p-tolyl thiazole
N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide () C₁₇H₁₇N₅O₂S 363.41 Not reported Benzothiazole, furan-carbonyl piperazine
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () C₂₈H₂₉N₅O₂S 507.63 Not reported Benzothiazole, dual methoxy substituents

Key Observations:

  • Melting Points : Substituted aryl groups (e.g., 4-methoxy in ) correlate with higher melting points (e.g., 289–303°C) due to enhanced crystallinity .

Biological Activity

The compound 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a synthetic derivative that incorporates a piperazine moiety and a benzodiazole structure. This combination is known for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • IUPAC Name : this compound
  • SMILES Notation : CC(C(=O)N)N1CCN(CC1)C(c2nc3c(c(c(c(c3n2)OC)C)C)C)=O)C

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperazine and benzodiazole have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

2. Anticancer Properties

The benzodiazole moiety is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation. Research indicates that compounds with this structure can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . The enzyme inhibitory activity is critical in understanding the pharmacological potential of this compound.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The piperazine ring enhances binding to various receptors and enzymes, increasing the compound's potency.
  • Molecular Interactions : The presence of the methoxy group in the benzodiazole enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

Several studies have documented the effects of similar compounds in clinical or preclinical settings:

StudyCompound TestedBiological ActivityFindings
Piperazine DerivativesAntibacterialModerate activity against Salmonella typhi
Benzodiazole DerivativesAnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitorsAChE InhibitionSignificant reduction in enzyme activity

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